molecular formula C14H17F3N4O4 B14517184 N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine CAS No. 62564-40-3

N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine

Katalognummer: B14517184
CAS-Nummer: 62564-40-3
Molekulargewicht: 362.30 g/mol
InChI-Schlüssel: XDQOXAIXIDBCAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 3 and 5 positions. This is followed by the alkylation of the resulting dinitro compound with 2-ethylpiperidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the nitration and alkylation reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Wissenschaftliche Forschungsanwendungen

N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group play a crucial role in its reactivity and binding affinity. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluazinam: A fungicide with a similar trifluoromethyl and nitro-substituted aromatic structure.

    3,5-Dinitrobenzotrifluoride: A precursor used in the synthesis of various nitro-containing compounds.

Uniqueness

N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

62564-40-3

Molekularformel

C14H17F3N4O4

Molekulargewicht

362.30 g/mol

IUPAC-Name

N-[3,5-dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine

InChI

InChI=1S/C14H17F3N4O4/c1-2-10-5-3-4-6-19(10)18-9-7-11(20(22)23)13(14(15,16)17)12(8-9)21(24)25/h7-8,10,18H,2-6H2,1H3

InChI-Schlüssel

XDQOXAIXIDBCAH-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCCN1NC2=CC(=C(C(=C2)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.